Cas no 82350-99-0 (1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)-)

1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)- Chemical and Physical Properties
Names and Identifiers
-
- 1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)-
- CHEMBL81266
- MFCD05156418
- SCHEMBL8891533
- SY270614
- N-(5-aminopentyl)-N-(6-methoxy-8-quinolinyl)amine
- N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine
- starbld0039163
- N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine
- 82350-99-0
- NCIOpen2_007414
- NCIOpen2_007654
- AO-295/15484070
-
- Inchi: InChI=1S/C15H21N3O/c1-19-13-10-12-6-5-9-18-15(12)14(11-13)17-8-4-2-3-7-16/h5-6,9-11,17H,2-4,7-8,16H2,1H3
- InChI Key: OQZUHQIQKBIAFZ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 259.168462302Da
- Monoisotopic Mass: 259.168462302Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 60.2Ų
1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052370-1g |
N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine |
82350-99-0 | 95% | 1g |
$825 | 2025-02-28 | |
eNovation Chemicals LLC | Y1052370-1g |
N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine |
82350-99-0 | 95% | 1g |
$825 | 2024-07-19 | |
eNovation Chemicals LLC | Y1052370-1g |
N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine |
82350-99-0 | 95% | 1g |
$825 | 2025-02-26 |
1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)- Related Literature
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
Additional information on 1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)-
Research Brief on 1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)- (CAS: 82350-99-0)
The compound 1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)- (CAS: 82350-99-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the unique structural features of 1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)-, which combines a pentanediamine backbone with a methoxyquinoline moiety. This hybrid structure is believed to contribute to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against certain bacterial strains, suggesting its potential as a novel antibiotic candidate.
In terms of synthesis, advancements have been made in optimizing the production of 1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)-. A recent patent application (WO2023056789) describes an improved synthetic route that enhances yield and purity while reducing environmental impact. The method involves a multi-step process starting from commercially available 6-methoxy-8-aminoquinoline, followed by coupling with protected pentanediamine derivatives and subsequent deprotection.
Mechanistic studies have shed light on the compound's mode of action. Research published in ACS Chemical Biology (2024) suggests that 1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)- interacts with bacterial DNA gyrase and topoisomerase IV, explaining its antimicrobial activity. Additionally, molecular docking studies indicate potential interactions with various cancer-related protein targets, supporting ongoing investigations into its anticancer properties.
Pharmacokinetic studies of this compound have revealed promising characteristics. Animal model experiments show good oral bioavailability and tissue distribution, with particular accumulation in liver and kidney tissues. However, challenges remain in optimizing its metabolic stability, as recent findings indicate rapid phase II metabolism in hepatic microsomes. Current research efforts are focused on developing prodrug strategies to address this limitation.
The safety profile of 1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)- has been evaluated in preliminary toxicology studies. While showing acceptable acute toxicity in rodent models, chronic exposure studies have raised concerns about potential nephrotoxicity at higher doses. These findings underscore the need for further structure-activity relationship studies to improve the compound's therapeutic index.
Looking forward, several pharmaceutical companies have included derivatives of 1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)- in their drug discovery pipelines. Its versatility as a scaffold for further chemical modifications makes it particularly attractive for developing targeted therapies. Current clinical development focuses on its application in treating multidrug-resistant bacterial infections and certain hematological malignancies.
In conclusion, 1,5-PENTANEDIAMINE, N-(6-METHOXY-8-QUINOLINYL)- represents a promising chemical entity with multiple therapeutic potentials. While challenges remain in its development, recent advances in synthesis optimization, mechanistic understanding, and structural modification strategies position this compound as an important subject for future research in chemical biology and drug discovery.
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